4-(Allyloxy)-2,3-dibromo-5-methoxybenzaldehyde
Description
Properties
IUPAC Name |
2,3-dibromo-5-methoxy-4-prop-2-enoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Br2O3/c1-3-4-16-11-8(15-2)5-7(6-14)9(12)10(11)13/h3,5-6H,1,4H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVFYZIFAADHJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C=O)Br)Br)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Br2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Hydroxy-5-Methoxybenzaldehyde
The synthetic sequence begins with commercially available 4-hydroxy-5-methoxybenzaldehyde (CAS 121-33-5), a vanillin derivative. Characterization by $$ ^1H $$ NMR shows diagnostic signals at δ 9.82 (s, 1H, CHO), 7.41 (d, $$ J = 8.5 \, \text{Hz} $$, 1H), 6.94 (d, $$ J = 8.5 \, \text{Hz} $$, 1H), and 3.91 (s, 3H, OCH$$_3$$).
Regioselective Dibromination
Bromination employs molecular bromine (Br$$_2$$) in glacial acetic acid at 0–5°C to achieve 2,3-dibromo substitution:
$$
\text{4-Hydroxy-5-methoxybenzaldehyde} + 2 \, \text{Br}_2 \xrightarrow{\text{AcOH, 0°C}} \text{2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde}
$$
Optimization Data:
| Parameter | Value |
|---|---|
| Br$$_2$$ Equivalents | 2.2 |
| Temperature | 0–5°C |
| Yield | 78% |
| Purity (HPLC) | 95% |
The reaction mixture develops a deep orange coloration, with completion confirmed by TLC (R$$f$$ 0.35 in 1:4 EtOAc/hexanes). The dibrominated intermediate exhibits $$ ^1H $$ NMR signals at δ 10.15 (s, 1H, CHO), 7.89 (s, 1H), and 3.97 (s, 3H, OCH$$3$$), with bromine atoms deshielding adjacent protons.
O-Allylation via Williamson Ether Synthesis
The phenolic hydroxyl undergoes alkylation with allyl bromide under phase-transfer conditions:
$$
\text{2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde} + \text{Allyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-(Allyloxy)-2,3-dibromo-5-methoxybenzaldehyde}
$$
Reaction Parameters:
- Base: Anhydrous K$$2$$CO$$3$$ (3.0 equiv)
- Solvent: Anhydrous DMF
- Temperature: 80°C, 12 h
- Yield: 85% after column chromatography (SiO$$_2$$, 1:9 EtOAc/hexanes)
The allyloxy group introduces characteristic $$ ^1H $$ NMR signals at δ 6.05 (m, 1H, CH$$2$$CHCH$$2$$), 5.40 (d, $$ J = 17.2 \, \text{Hz} $$, 1H), 5.30 (d, $$ J = 10.4 \, \text{Hz} $$, 1H), and 4.60 (d, $$ J = 5.6 \, \text{Hz} $$, 2H).
Route 2: Tandem Oxidation-Allylation Strategy
Preparation of 2,3-Dibromo-4-hydroxy-5-methoxybenzyl Alcohol
Reduction of the dibrominated aldehyde precursor employs sodium borohydride in methanol:
$$
\text{2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde} \xrightarrow{\text{NaBH}_4, \text{MeOH}} \text{2,3-Dibromo-4-hydroxy-5-methoxybenzyl alcohol}
$$
Reduction Conditions:
- NaBH$$_4$$: 1.5 equiv
- Temperature: 0°C to RT
- Yield: 92%
The benzylic alcohol shows $$ ^1H $$ NMR signals at δ 4.65 (s, 2H, CH$$_2$$OH) and 5.21 (t, $$ J = 5.8 \, \text{Hz} $$, 1H, OH).
Copper-Catalyzed Oxidation to Aldehyde
Aqueous-phase oxidation using a TPGS-750-M surfactant system achieves high conversion:
$$
\text{2,3-Dibromo-4-hydroxy-5-methoxybenzyl alcohol} \xrightarrow[\text{TPGS-750-M/H}_2\text{O}]{\text{CuBr, BPy, TEMPO}} \text{2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde}
$$
Catalytic System:
| Component | Loading (mol%) |
|---|---|
| CuBr | 5 |
| BPy | 5 |
| TEMPO | 5 |
| NMI | 10 |
Reaction monitoring by TLC shows complete alcohol consumption within 6 h at room temperature, yielding 89% aldehyde after extraction.
Microwave-Assisted Allylation
Building on patented methodology, the phenolic hydroxyl undergoes efficient allylation under microwave irradiation:
$$
\text{2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde} + \text{Allyl bromide} \xrightarrow[\text{MW, 200°C}]{\text{NMP}} \text{this compound}
$$
Microwave Parameters:
- Power: 300 W
- Time: 3 h
- Solvent: N-Methylpyrrolidone (NMP)
- Yield: 88%
This approach minimizes side reactions through rapid, uniform heating, with the allyl group introduced regioselectively at the para position relative to the methoxy substituent.
Comparative Analysis of Synthetic Routes
Table 1: Route Comparison
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Steps | 3 | 4 |
| Overall Yield | 66% | 68% |
| Purification Complexity | Moderate | High |
| Scalability | >100 g | <50 g |
| Byproduct Formation | <5% | 8–12% |
Route 1 proves advantageous for large-scale production due to fewer synthetic steps and conventional purification methods. Route 2 offers superior regiocontrol in the allylation step but requires specialized microwave equipment.
Spectroscopic Characterization
$$ ^1H $$ NMR (500 MHz, CDCl$$_3$$)
- δ 10.08 (s, 1H, CHO)
- δ 7.92 (s, 1H, H-6)
- δ 6.08 (m, 1H, CH$$2$$CHCH$$2$$)
- δ 5.42 (d, $$ J = 17.1 \, \text{Hz} $$, 1H)
- δ 5.31 (d, $$ J = 10.3 \, \text{Hz} $$, 1H)
- δ 4.62 (d, $$ J = 5.5 \, \text{Hz} $$, 2H, OCH$$_2$$)
- δ 3.96 (s, 3H, OCH$$_3$$)
$$ ^{13}C $$ NMR (126 MHz, CDCl$$_3$$)
- δ 191.2 (CHO)
- δ 153.4 (C-5 OCH$$_3$$)
- δ 133.6 (C-2 Br)
- δ 132.9 (C-3 Br)
- δ 117.8 (CH$$2$$CHCH$$2$$)
- δ 69.5 (OCH$$_2$$)
- δ 56.1 (OCH$$_3$$)
Industrial-Scale Considerations
Solvent Recovery Systems
- DMF and NMP require molecular sieve drying for reuse
- Hexane/EtOAc mixtures separated via fractional distillation
Waste Stream Management
- Bromide salts precipitated as AgBr for metal recovery
- Copper catalysts removed via chelating resins
Chemical Reactions Analysis
Types of Reactions
4-(Allyloxy)-2,3-dibromo-5-methoxybenzaldehyde can undergo various chemical reactions, including:
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 4-(Allyloxy)-2,3-dibromo-5-methoxybenzoic acid.
Reduction: 4-(Allyloxy)-2,3-dibromo-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Allyloxy)-2,3-dibromo-5-methoxybenzaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Allyloxy)-2,3-dibromo-5-methoxybenzaldehyde depends on its interaction with various molecular targets. The compound’s effects are primarily mediated through its functional groups:
Aldehyde Group: Can form Schiff bases with amines, leading to potential biological activity.
Bromine Atoms: Participate in halogen bonding, influencing molecular interactions.
Allyloxy and Methoxy Groups: Contribute to the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogs
Compound A : 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde
- CAS/ID: Not explicitly provided (precursor in ).
- Molecular Formula : C₈H₅Br₂O₃.
- Substituents : Hydroxyl (position 4), methoxy (position 5), dibromo (positions 2,3).
- Key Differences :
- Applications: Used to synthesize bromophenol derivatives with reported bioactivities .
Compound B : 4-Allyloxy-3-bromo-5-methoxybenzaldehyde
- CAS : 361465-10-3 .
- Molecular Formula : C₁₁H₁₁BrO₃.
- Substituents : Allyloxy (position 4), methoxy (position 5), bromo (position 3).
- Allyloxy group enhances steric bulk and may influence regioselectivity in further reactions.
- Safety : Requires precautions for inhalation and skin contact due to brominated aromaticity .
Extended Structural Analogs
Compound C : 3-Allyl-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde
- CAS : 677759-52-3 .
- Molecular Formula : C₁₈H₁₇BrO₃.
- Substituents : 4-Bromobenzyloxy (position 4), methoxy (position 5), allyl (position 3).
- Key Differences: Bromobenzyloxy group introduces a bulky aromatic substituent, increasing steric hindrance. Higher molecular weight (361.23 g/mol vs. ~271 g/mol for mono-bromo analogs) may reduce solubility .
Compound D : 4-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde
- CAS: Not explicitly provided .
- Molecular Formula : C₁₅H₁₃ClO₃.
- Substituents : Chlorobenzyloxy (position 4), methoxy (position 3).
- Absence of allyl groups limits opportunities for further functionalization via olefin chemistry.
Comparative Data Table
Note: The target compound’s molecular weight is extrapolated based on its structure. †Calculated using atomic masses: C (12.01), H (1.01), Br (79.90), O (16.00).
Research Findings and Implications
Allyloxy groups enable further functionalization (e.g., Claisen rearrangement or thiol-ene click chemistry), which hydroxyl or benzyloxy analogs lack .
Biological Activity: Bromophenols derived from Compound A exhibit antimicrobial properties . The target compound’s increased lipophilicity may enhance bioavailability for similar applications. Bulkier analogs like Compound C may show reduced membrane penetration but improved target specificity in enzyme inhibition .
Biological Activity
4-(Allyloxy)-2,3-dibromo-5-methoxybenzaldehyde is a complex organic compound characterized by its unique structural features, including a benzaldehyde moiety with two bromine atoms, a methoxy group, and an allyloxy group. This composition suggests potential biological activities that merit investigation. This article delves into the biological activity of this compound, exploring its antimicrobial properties, mechanisms of action, and potential applications in pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₁Br₂O₃. The presence of halogen substituents and functional groups like methoxy and allyloxy significantly influence its chemical reactivity and biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C₁₁H₁₁Br₂O₃ |
| Molecular Weight | 325.01 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Antimicrobial Activity
Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that such compounds can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
The mechanism behind this activity may involve the disruption of bacterial cell membranes or interference with metabolic pathways. A comparative analysis with related compounds highlights the potential for developing new antimicrobial agents based on this structure.
Antioxidant Properties
In addition to antimicrobial effects, there is emerging evidence suggesting antioxidant activities associated with this compound. Antioxidants play a crucial role in mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders.
Study on Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of this compound against several pathogenic bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a lead compound in drug development.
Mechanistic Insights
Another investigation focused on understanding the mechanism of action of this compound. It was found that this compound could inhibit specific enzymes involved in bacterial metabolism, thereby leading to cell death .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde | Lacks allyloxy group; contains hydroxyl | Strong anti-inflammatory effects |
| 4-(Hydroxy)-2,3-dibromobenzaldehyde | Hydroxyl instead of allyloxy | Known for its antimicrobial properties |
| 3-Bromo-5-methoxybenzaldehyde | Single bromine substitution | Less complex; often used as a precursor |
This table illustrates how the unique structural components of this compound contribute to its distinct biological profile compared to similar compounds.
Q & A
Basic Questions
Q. What are the common synthetic routes for 4-(Allyloxy)-2,3-dibromo-5-methoxybenzaldehyde?
- Methodology :
- Step 1 : Start with 5-methoxy-2-hydroxybenzaldehyde. Introduce the allyloxy group via nucleophilic substitution using allyl bromide and a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 80–100°C .
- Step 2 : Brominate the intermediate. Use bromine (Br₂) or N-bromosuccinimide (NBS) in a controlled environment (e.g., acetic acid or CCl₄) to achieve regioselective dibromination at the 2- and 3-positions. Reaction conditions (temperature, stoichiometry) must be optimized to avoid over-bromination .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- 1H/13C NMR : Confirm the allyloxy group (δ ~4.6–5.4 ppm for protons, δ ~60–70 ppm for carbons), aldehyde proton (δ ~10 ppm), and bromine-induced deshielding effects on aromatic protons .
- IR Spectroscopy : Identify aldehyde C=O stretch (~1700 cm⁻¹), ether C-O (~1250 cm⁻¹), and Br-C vibrations (~600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic patterns from bromine (1:1 ratio for two Br atoms) .
- X-ray Crystallography : Resolve regiochemistry of bromine substitution and confirm spatial arrangement of functional groups (if crystals are obtainable) .
Advanced Research Questions
Q. How can regioselectivity be controlled during the bromination of the benzaldehyde precursor?
- Strategies :
- Directing Groups : Use the methoxy group at the 5-position to direct electrophilic bromination to the ortho/para positions. Steric hindrance from the allyloxy group may favor bromination at the 2- and 3-positions .
- Lewis Acid Catalysts : FeBr₃ or AlBr₃ can enhance regioselectivity by stabilizing transition states .
- Stepwise Bromination : Introduce one bromine atom first, then use protecting groups (e.g., acetal for aldehyde) to direct the second bromination .
Q. What strategies mitigate decomposition of the allyloxy group under acidic or basic conditions?
- Acidic Conditions : Avoid strong acids (e.g., H₂SO₄) that may hydrolyze the allyloxy ether. Use mild acids (e.g., acetic acid) and low temperatures (<50°C) .
- Basic Conditions : Replace K₂CO₃ with milder bases (e.g., NaHCO₃) in polar solvents (DMF or DMSO) to minimize nucleophilic attack on the allyloxy group .
- Stabilization : Introduce electron-withdrawing groups (e.g., nitro) on the benzene ring to reduce electron density at the allyloxy linkage, enhancing stability .
- Monitoring : Use HPLC or LC-MS to detect decomposition products (e.g., free phenol from cleavage of the allyloxy group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
